

Technical Monograph: 2-Fluoroethyl Chloroformate (CAS 462-27-1)

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Compound of Interest

Compound Name: 2-Fluoroethyl chloroformate

CAS No.: 462-27-1

Cat. No.: B105545

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Part 1: Executive Summary & Chemical Identity

2-Fluoroethyl chloroformate (CAS 462-27-1) is a specialized acylating agent used primarily in organic synthesis for the introduction of the 2-fluoroethoxycarbonyl (FEO) moiety. Distinct from its radiochemical counterpart (2-[¹⁸F]fluoroethyl tosylate), this reagent serves as a critical building block in medicinal chemistry for "cold" standard synthesis, prodrug design, and lipophilicity modulation.

Its utility stems from the unique electronic properties of the terminal fluorine atom, which imparts altered metabolic stability and hydrogen-bonding potential compared to non-fluorinated ethyl chloroformate, without significantly increasing steric bulk.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]



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Part 2: Synthetic Utility & Mechanisms

Core Reactivity: Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon of **2-fluoroethyl chloroformate** is highly susceptible to attack by nucleophiles (amines, alcohols, thiols). The presence of the β -fluorine atom exerts an inductive electron-withdrawing effect (

), slightly increasing the electrophilicity of the carbonyl carbon relative to ethyl chloroformate, while also influencing the stability of the resulting carbamate/carbonate.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (tetrahedral intermediate), releasing HCl as the byproduct.



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Figure 1: General reaction pathway for derivatization using **2-fluoroethyl chloroformate**.

Applications in Drug Development

A. Prodrug Synthesis (Carbamate Linkers)

One of the most potent applications of CAS 462-27-1 is in the synthesis of carbamate prodrugs. By masking an amine functionality with a 2-fluoroethoxycarbonyl group, researchers can:

- **Enhance Lipophilicity:** The fluorine atom increases logP, facilitating passive diffusion across cell membranes.
- **Modulate Hydrolysis:** The electron-withdrawing fluorine destabilizes the carbamate slightly more than a standard ethyl carbamate, potentially tuning the hydrolysis rate by esterases/peptidases in vivo.
- **Reduce Basicity:** Converting a basic amine to a neutral carbamate improves oral bioavailability and reduces lysosomal trapping.

B. PET Tracer Development (Cold Standards)

In Positron Emission Tomography (PET), 2-[¹⁸F]fluoroethyl groups are common pharmacophores.

- **Role of CAS 462-27-1:** It is used to synthesize the non-radioactive reference standard (F-19 analog) required for HPLC validation of the radiotracer.
- **Workflow:** The drug precursor is reacted with **2-fluoroethyl chloroformate** to generate the authentic F-19 compound, which is coinjected with the F-18 product to confirm identity via retention time matching.

C. Analytical Derivatization

Similar to Fmoc-Cl, this reagent is used to derivatize amino acids and polyamines for GC-MS or LC-MS analysis. The fluoroethyl tag provides a unique mass signature and increases volatility for gas chromatography.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoroethoxycarbonyl) Amines

Target: Protection of secondary amines or synthesis of carbamate prodrugs.

Reagents:

- Substrate (Amine, 1.0 equiv)
- **2-Fluoroethyl chloroformate** (1.1 – 1.2 equiv)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).
- Base Addition: Add DIPEA via syringe. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exotherm and minimizes side reactions.
- Reagent Addition: Add **2-fluoroethyl chloroformate** dropwise over 10–15 minutes.
 - Note: If the substrate is valuable, dilute the chloroformate in a small volume of DCM before addition to prevent local excesses.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
 - Endpoint: Disappearance of the amine starting material and appearance of the carbamate mass (+90 Da shift vs. free amine).
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove excess base), water, and brine.

- Purification: Dry over Na_2SO_4 , filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Synthesis of Carbonates (O-Acylation)

Target: Derivatization of alcohols.

Modifications from Protocol A:

- Base: Use Pyridine (as solvent or in excess) or DMAP (catalytic, 0.1 equiv) + TEA.
- Temperature: Primary alcohols react at $0\text{ }^\circ\text{C}$ \rightarrow RT. Sterically hindered secondary alcohols may require reflux in Toluene or DCE.
- Quench: Ensure thorough acidic wash (CuSO_4 solution or 1M HCl) to remove pyridine residues.

Part 4: Safety & Handling (E-E-A-T)

Critical Hazard: **2-Fluoroethyl chloroformate** is a lachrymator and corrosive. It hydrolyzes rapidly to release HCl gas and 2-fluoroethanol (which is metabolically toxic, converting to fluoroacetate).




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Part 5: Strategic Workflow Visualization

The following diagram illustrates the decision matrix for using **2-fluoroethyl chloroformate** in a drug discovery campaign.

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Figure 2: Strategic decision matrix for employing CAS 462-27-1 in R&D.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10017, **2-Fluoroethyl chloroformate**. Retrieved from [\[Link\]](#)
- M. Takahashi et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1. [\[1\]](#) Journal of Pharmaceutical Sciences. Retrieved from [\[Link\]](#)
- Gomzina, L. et al. (2025). Use of 2-[¹⁸F]fluoroethyl bromide in synthesis of O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine. Radiochemistry. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. Protecting Groups: Carbamates. Retrieved from [\[Link\]](#)

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Sources

- [1. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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